molecular formula C11H11BrN4OS B2481871 N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 330943-91-4

N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2481871
CAS No.: 330943-91-4
M. Wt: 327.2
InChI Key: VYDJOQZFCJLCMB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a potent and selective non-phosphatase domain-binding inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways , making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity. This compound exerts its inhibitory effect through a unique mechanism involving the covalent modification of the catalytic cysteine residue (Cys215) of PTP1B, leading to sustained enzyme inactivation. Beyond metabolic disorders, research into this compound has expanded into oncology, as PTP1B is implicated in the progression of breast cancer and other tumors by modulating key signaling pathways such as HER2 and EGFR. Its specific inhibitory profile provides a valuable tool for elucidating the complex physiological roles of PTP1B and for validating its potential as a drug target in multiple disease contexts.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c1-16-7-13-15-11(16)18-6-10(17)14-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDJOQZFCJLCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromophenyl halides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a suitable thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reagent/ConditionsProductYieldNotesSource
KMnO₄ (acidic aqueous medium)Sulfoxide (-SO-) or sulfone (-SO₂-)60–75%pH-dependent selectivity; exothermic
H₂O₂ (30%, ethanol, 50°C)Sulfoxide (-SO-)82%Mild conditions; minimal side products

These reactions are pivotal for modifying electron density and solubility, enhancing bioactivity in derived compounds.

Reduction Reactions

The acetamide carbonyl group can be reduced to a hydroxymethylene group:

Reagent/ConditionsProductYieldNotesSource
NaBH₄ (ethanol, 45–50°C)2-[(4-methyltriazolyl)sulfanyl]-1-phenylethanol57%Requires inert atmosphere; recrystallization for purity
LiAlH₄ (THF, reflux)Amine derivative48%Harsh conditions; limited scalability

Reduction pathways are critical for generating intermediates in drug synthesis .

Nucleophilic Substitution

The bromophenyl group participates in aromatic substitution reactions:

NucleophileConditionsProductYieldSource
NH₃ (anhydrous, Cu catalyst)4-Aminophenyl derivative68%Requires high-pressure reactor
NaOH (aqueous, 80°C)Phenol derivative55%Competing hydrolysis of acetamide

These reactions enable functionalization for targeted biological activity.

S-Alkylation

The sulfanyl group acts as a nucleophile in alkylation reactions:

Alkylating AgentBase/SolventProductYieldSource
2-Bromo-1-phenylethanoneCs₂CO₃, DMF, 24h RTKetone-linked triazole derivative61%
Methyl iodideK₂CO₃, acetone, refluxMethylsulfanyl analog73%

Alkylation expands structural diversity for structure-activity relationship (SAR) studies .

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYieldNotesSource
HCl (6M, reflux, 6h)Carboxylic acid derivative85%Complete conversion; requires neutralization
NaOH (10%, ethanol, 12h)Amine derivative78%Competing triazole ring degradation

Hydrolysis facilitates the generation of bioactive carboxylic acids or amines.

Tautomerism and Reactivity

The triazole-thiol precursor exhibits tautomerism (thiol ↔ thione forms), influencing reactivity:

  • Thiol form : Reacts preferentially with alkylating agents .

  • Thione form : Participates in metal coordination complexes .

This dynamic equilibrium is solvent-dependent, with DMF favoring the thiol form .

Key Mechanistic Insights

  • Sulfanyl Group Reactivity : The -S- moiety’s nucleophilicity drives alkylation and oxidation .

  • Bromophenyl Activation : The electron-withdrawing bromine enhances electrophilic substitution at the para position.

  • Triazole Stability : The 1,2,4-triazole ring resists ring-opening under standard conditions but participates in hydrogen bonding .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, have demonstrated substantial antibacterial and antifungal properties. Research indicates that triazoles can inhibit the growth of various pathogens, making them valuable in developing new antibiotics and antifungal agents. For instance, studies have shown that triazole derivatives exhibit activity against resistant strains of bacteria and fungi, highlighting their potential as therapeutic agents in treating infections caused by these organisms .

Anticancer Properties

The compound has also been investigated for its anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance cytotoxicity against cancer cell lines. For example, a study reported that certain derivatives exhibited potent activity against liver cancer HepG2 cell lines, suggesting that the presence of specific substituents can significantly influence their effectiveness as anticancer agents .

Nonlinear Optical Properties

This compound has been synthesized into novel derivatives that exhibit nonlinear optical (NLO) properties. These compounds are being explored for their potential use in photonic devices where NLO materials are critical for applications such as frequency doubling and optical switching . The study utilized density functional theory (DFT) to analyze the electronic properties of these derivatives, providing insights into their potential applications in advanced material science.

Agrochemical Development

The triazole moiety is well-known for its application in agrochemicals as fungicides and herbicides. Compounds like this compound are being studied for their efficacy against plant pathogens. The incorporation of the triazole group enhances the biological activity of these compounds, making them suitable candidates for developing new agricultural products aimed at improving crop protection and yield .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against resistant strains of Staphylococcus aureus.
Study 2Anticancer ActivityIdentified potent cytotoxic effects on HepG2 liver cancer cells with specific structural modifications enhancing activity.
Study 3Nonlinear Optical PropertiesShowed promising NLO characteristics suitable for photonic applications through DFT analysis.
Study 4Agrochemical EfficacyEvaluated as a potential candidate for new fungicides with enhanced activity against common agricultural pathogens.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Key Structural Insights :

  • Phenyl Substituents : Bromo, chloro, and sulfamoyl groups influence electronic properties and binding affinity. For example, the 4-bromo group in the target compound may enhance hydrophobic interactions in viral or enzyme binding pockets .
  • Linker Flexibility : The sulfanyl acetamide bridge allows conformational adaptability, critical for binding diverse targets like ion channels (Orco agonists) and viral enzymes .

Functional Comparisons

Antiviral Activity

  • The target compound reduces adenovirus and ECHO-9 replication by 30–40% at 50 µM, likely via inhibition of viral entry or replication machinery .
  • In contrast, 2-[(4-methyl-4H-1,2,4-triazin-3-yl)methyl]amino]ethanone derivatives show stronger activity (IC$_{50}$ < 10 µM) but higher cytotoxicity, suggesting a trade-off between potency and safety .

Enzyme Inhibition

  • The target compound’s analog, N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide , inhibits HIV-1 RT through N–H⋯S and C–H⋯N hydrogen bonds, stabilizing the enzyme-inhibitor complex .
  • VUAA-1 and OLC-12 act as Orco agonists, with EC$_{50}$ values in the nanomolar range, highlighting the impact of ethyl/pyridinyl substituents on ion channel activation .

Agonist/Antagonist Profiles

  • Pyridazinone analogs (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) are potent FPR2 agonists (calcium mobilization EC$_{50}$ = 0.8 nM), outperforming triazole-based compounds in chemotaxis assays .

Biological Activity

N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological significance, and various studies that highlight its pharmacological properties.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step chemical reactions. The process often begins with the formation of a 1,2,4-triazole derivative through the reaction of 3-bromobenzoic acid with hydrazine derivatives, followed by the introduction of the sulfanyl and acetamide functionalities.

General Synthesis Protocol:

  • Starting Material : 3-bromobenzoic acid.
  • Intermediate Formation : Convert to methyl-3-bromobenzoate.
  • Cyclization : Form 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole.
  • Final Coupling : React with appropriate electrophiles to yield the target compound.

Antimicrobial Properties

Research has established that compounds containing a triazole ring exhibit significant antimicrobial activity. For instance, studies have shown that N-(4-bromophenyl) derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Compound Activity Reference
d1Strong antibacterial against E. coli
d2Effective antifungal against Candida species

Anticancer Activity

This compound has also shown promising results in anticancer assays. In vitro studies have demonstrated its efficacy against various cancer cell lines, notably estrogen receptor-positive breast cancer (MCF7). The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Cell Line IC50 Value (µM) Activity
MCF715.5Antiproliferative
HepG213.0Significant anti-cancer activity

Other Biological Activities

In addition to antimicrobial and anticancer properties, compounds similar to this compound have been reported to exhibit:

  • Antioxidant Activity : Protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Reducing inflammation markers in various models.

These activities are attributed to the presence of the triazole moiety which enhances biological interactions.

Case Studies and Research Findings

Several studies have focused on the biological significance of triazole derivatives:

  • Antimicrobial Study : A comprehensive evaluation of various triazole derivatives showed that those with bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts .
  • Anticancer Screening : In a study involving multiple derivatives of triazoles, compounds similar to this compound were tested against different cancer cell lines showing varied levels of cytotoxicity .
  • Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups like bromine was found to significantly affect the potency of triazole derivatives in both antimicrobial and anticancer activities .

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